5-((phenylthio)methyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
5-(phenylsulfanylmethyl)-1H-imidazole |
InChI |
InChI=1S/C10H10N2S/c1-2-4-10(5-3-1)13-7-9-6-11-8-12-9/h1-6,8H,7H2,(H,11,12) |
InChI Key |
DKKFQMGXDSJUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenylthio Methyl 1h Imidazole and Derivatives
Strategic Approaches to 1H-Imidazole Ring Formation
The formation of the 1H-imidazole ring is a fundamental step in the synthesis of the target compound. Several classical and modern synthetic methods can be employed, primarily falling into the categories of cyclocondensation reactions and multicomponent reaction paradigms.
Cyclocondensation Reactions and Their Variants
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a robust platform for the formation of the imidazole (B134444) nucleus. These reactions typically involve the condensation of two or more precursor molecules to form the heterocyclic ring.
One of the most well-established methods is the Debus-Radziszewski imidazole synthesis , which is a multicomponent reaction that can be considered a cyclocondensation. It involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. rsc.org This method is used commercially for the production of several imidazole derivatives. rsc.org The reaction proceeds in two conceptual stages: the initial condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine, which then condenses with the aldehyde. rsc.org
A versatile approach for the synthesis of 4,5-disubstituted imidazoles involves the reaction of 1,2-diketones with urotropine in the presence of ammonium (B1175870) acetate. This method, which can be performed under solvent-free microwave-assisted conditions, offers an efficient and high-purity route to these imidazole derivatives. wikipedia.org
The Van Leusen imidazole synthesis is another powerful cyclocondensation method that allows for the preparation of imidazoles from aldimines through their reaction with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnrochemistry.com This reaction can be expanded into a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine. nrochemistry.com The mechanism involves the deprotonation of TosMIC, which then attacks the aldimine, followed by a 5-endo-dig cyclization to form a 4-tosyl-2-imidazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the imidazole ring. nrochemistry.comnih.gov This method is particularly useful for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. nrochemistry.comnih.gov
A plausible route to a precursor for 5-((phenylthio)methyl)-1H-imidazole could involve the use of an appropriately substituted aldehyde in a Van Leusen reaction. For instance, an aldehyde containing a protected hydroxymethyl group or a masked thioether functionality could be employed.
| Cyclocondensation Variant | Reactants | Key Features | Reference(s) |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Forms tri- or tetrasubstituted imidazoles. | rsc.org |
| Urotropine-based Synthesis | 1,2-Diketone, Urotropine, Ammonium Acetate | Microwave-assisted, solvent-free conditions. | wikipedia.org |
| Van Leusen Imidazole Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Forms 1,5- and 1,4,5-substituted imidazoles. | organic-chemistry.orgnrochemistry.comnih.gov |
Multicomponent Reaction Paradigms for Imidazole Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and simplifying reaction procedures. prepchem.com Several MCRs have been developed for the synthesis of substituted imidazoles.
A common MCR for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles involves the condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium acetate, with the optional addition of a primary amine for the tetrasubstituted derivatives. rsc.orgfrontiersin.orgwjbphs.comresearchgate.net These reactions can be catalyzed by various acids, such as p-toluenesulfonic acid (PTSA), or metal catalysts like copper iodide. frontiersin.orgresearchgate.net The use of a magnetically supported Lewis acidic deep eutectic solvent has also been reported to efficiently catalyze these reactions under solvent-free sonication. rsc.orgwjbphs.com
While direct synthesis of this compound via a one-pot MCR is not explicitly detailed in the provided literature, it is conceivable that a precursor could be synthesized using an aldehyde bearing a protected thio-functional group.
| MCR Type | Components | Catalyst/Conditions | Products | Reference(s) |
| Three-component | 1,2-Diketone, Aldehyde, Ammonium Acetate | p-TSA, CuI, or LADES@MNP | 2,4,5-Trisubstituted Imidazoles | rsc.orgfrontiersin.orgwjbphs.comresearchgate.net |
| Four-component | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | p-TSA or LADES@MNP | 1,2,4,5-Tetrasubstituted Imidazoles | rsc.orgfrontiersin.orgwjbphs.com |
| Five-component | Ninhydrin, Primary Alkylamines, Arylisocyanates/isothiocyanates, Acetylenic esters, Triphenylphosphine | One-pot tandem reaction | Functionalized Tetrahydroimidazoles | prepchem.com |
Introduction and Functionalization of the Phenylthio(methyl) Moiety at the 5-Position
A critical step in the synthesis of the target compound is the introduction of the phenylthio(methyl) group at the C5 position of the imidazole ring. This can be achieved through various thiomethylation and phenylthiolation strategies, which rely on the regioselective functionalization of the imidazole core.
Thiomethylation and Phenylthiolation Reactions
The direct synthesis of 5-(phenylthiol)-1H-imidazole has been depicted, suggesting a route involving a [3+2] cycloaddition. prepchem.com A more common and versatile approach to introduce the phenylthio(methyl) group involves a two-step process: the creation of a reactive handle at the 5-position, followed by nucleophilic substitution with thiophenol.
A key intermediate for this strategy is a 5-(halomethyl)-1H-imidazole derivative, such as 5-(chloromethyl)-1H-imidazole. The synthesis of related compounds like 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride has been achieved by treating the corresponding hydroxymethyl imidazole with thionyl chloride. frontiersin.org For instance, 4-hydroxymethyl-5-methylimidazole reacts vigorously with thionyl chloride to yield 4-methyl-5-chloromethyl imidazole hydrochloride in high yield. frontiersin.org Similarly, 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol can be converted to the corresponding 4-(chloromethyl) derivative using thionyl chloride in dichloromethane. sigmaaldrich.com
Once the chloromethyl derivative is obtained, the phenylthio group can be introduced via a nucleophilic substitution reaction with thiophenol or its corresponding thiolate.
A plausible synthetic route to this compound would involve the initial synthesis of 5-(hydroxymethyl)-1H-imidazole, followed by conversion to 5-(chloromethyl)-1H-imidazole, and finally reaction with thiophenol in the presence of a base.
Regioselective Functionalization of the Imidazole Core
Achieving regioselectivity in the functionalization of the imidazole ring is paramount. The electronic properties of the imidazole ring make the C2 position generally the most acidic and thus prone to deprotonation and subsequent electrophilic attack. However, functionalization at the C5 position can be achieved under specific conditions.
Palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been shown to proceed with high regioselectivity at the C5 position. nih.gov This suggests that direct C-H functionalization strategies could be a viable route for introducing substituents at the 5-position. While direct C5-thiomethylation is not extensively documented, the principles of regioselective C-H activation could potentially be applied.
The nature of the substituent at the N1 position can also influence the regioselectivity of further substitutions. For example, the use of a bulky protecting group at N1 can direct functionalization to other positions on the ring.
Derivatization Strategies for Analogues of this compound
Once the core structure of this compound is synthesized, a variety of analogues can be prepared through derivatization at different positions of the imidazole ring.
The nitrogen atom at the N1 position is a common site for derivatization. Alkylation of the N1 position can be readily achieved by treating the imidazole with an alkyl halide in the presence of a base. For instance, N-alkylation of 4-phenyl-imidazoles has been accomplished by deprotonation with sodium hydride followed by reaction with an alkylating agent. This strategy could be applied to this compound to introduce a wide range of substituents at the N1 position.
The C2 position of the imidazole ring is also amenable to functionalization. For N-unsubstituted imidazoles, the C2 proton is the most acidic and can be removed by a strong base, allowing for the introduction of various electrophiles. For N-substituted imidazoles, lithiation at C2 followed by reaction with an electrophile is a common strategy. For example, N-1 trityl protected imidazoles can be lithiated at C2 and then formylated.
Furthermore, the phenyl ring of the phenylthio moiety can also be a site for derivatization. Electrophilic aromatic substitution reactions could be used to introduce various functional groups onto the phenyl ring, provided the reaction conditions are compatible with the imidazole and thioether functionalities.
Below is a table summarizing potential derivatization strategies for this compound:
| Position | Reaction Type | Reagents | Potential Products | Reference(s) |
| N1 | Alkylation | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-5-((phenylthio)methyl)-1H-imidazoles | |
| C2 | Lithiation and Electrophilic Quench | n-BuLi, Electrophile (e.g., aldehyde, CO2) | 2-Substituted-5-((phenylthio)methyl)-1H-imidazoles | |
| Phenyl Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3/H2SO4, Br2/FeBr3) | 5-(((Substituted-phenyl)thio)methyl)-1H-imidazoles | General knowledge |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of 5-((phenylthio)methyl)-1H-imidazole, distinct signals are expected for each unique proton environment. The protons on the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The methylene (B1212753) protons (CH₂) connecting the imidazole (B134444) and the phenylthio groups would likely produce a singlet around δ 4.0-5.0 ppm. The protons on the imidazole ring itself are expected in the downfield region, with the C2-H proton appearing as a singlet at a higher chemical shift (around δ 7.6 ppm) and the C4-H proton appearing as a singlet at a slightly lower chemical shift. The N-H proton of the imidazole ring would present as a broad singlet, the position of which can be highly variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. Aromatic carbons of the phenyl group would show multiple signals between δ 125-140 ppm. The methylene carbon (CH₂) would likely appear in the range of δ 30-40 ppm. The carbons of the imidazole ring would be observed further downfield.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR
| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~12.0 | Broad Singlet | N-H (Imidazole) |
| ~7.6 | Singlet | C2-H (Imidazole) |
| ~7.4-7.2 | Multiplet | C₆H₅ (Phenyl) |
| ~7.0 | Singlet | C4-H (Imidazole) |
¹³C NMR
| Predicted Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~138 | C2 (Imidazole) |
| ~136 | C5 (Imidazole) |
| ~135 | C-S (Phenyl) |
| ~130-126 | C₆H₅ (Phenyl) |
| ~118 | C4 (Imidazole) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₀N₂S), the molecular weight is 190.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 190. Key fragmentation patterns could involve the cleavage of the C-S bond or the bond between the methylene group and the imidazole ring, leading to characteristic fragment ions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Key expected absorption bands for this compound would include a broad N-H stretching vibration for the imidazole ring (around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (1450-1600 cm⁻¹), and a C-S stretching vibration.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic systems like the phenyl and imidazole rings in the target compound are expected to exhibit strong absorption bands in the UV region (200-400 nm) due to π→π* electronic transitions.
Table 2: Predicted IR and UV-Vis Data for this compound
| Technique | Predicted Absorption | Assignment |
|---|---|---|
| IR | 3100-3300 cm⁻¹ | N-H Stretch (Imidazole) |
| 3000-3100 cm⁻¹ | Aromatic C-H Stretch | |
| 1450-1600 cm⁻¹ | C=N and C=C Stretch | |
| 690-770 cm⁻¹ | C-S Stretch |
| UV-Vis | ~260 nm | π→π* Transition |
X-ray Diffraction for Crystalline Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, that dictate the crystal packing arrangement. While specific experimental data for this compound is not widely published, analysis of related imidazole structures suggests that intermolecular N-H···N hydrogen bonds are a common feature in their crystal lattices.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the calculated theoretical percentages based on the compound's molecular formula to verify its elemental composition and purity. For this compound, with a molecular formula of C₁₀H₁₀N₂S, the theoretical composition can be readily calculated.
Table 3: Elemental Analysis Data for C₁₀H₁₀N₂S
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 63.13 |
| Hydrogen (H) | 5.30 |
| Nitrogen (N) | 14.72 |
Chromatographic Methods (e.g., TLC, HPLC) in Reaction Monitoring and Purification
Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for the purification of the final product. Thin-layer chromatography (TLC) is a rapid and simple method used to qualitatively assess the purity of a sample and to determine the appropriate solvent system for larger-scale purification. rsc.org High-performance liquid chromatography (HPLC) is a more powerful technique that can be used for both the analysis and purification of compounds, providing quantitative information about purity. For this compound, TLC would be used during its synthesis to track the consumption of starting materials and the formation of the product. Following the reaction, purification would likely be achieved using column chromatography, with the collected fractions analyzed by TLC or HPLC to confirm their purity.
Structure Activity Relationship Sar Investigations of 5 Phenylthio Methyl 1h Imidazole Derivatives
Elucidating Structural Determinants for Biological Target Interactions
The biological activity of 5-((phenylthio)methyl)-1H-imidazole derivatives is intrinsically linked to their three-dimensional structure and ability to interact with specific biological targets, such as enzymes and receptors. The key structural components that determine these interactions are the imidazole (B134444) ring, the phenyl ring, and the methylthio-linker.
The imidazole ring is a critical pharmacophore. The nitrogen atoms of the imidazole can act as hydrogen bond donors and acceptors, which is a key feature for anchoring the molecule within a biological target's binding site. nih.gov The tautomeric nature of the 1H-imidazole, where the proton can reside on either nitrogen, allows for conformational flexibility and multiple binding modes. sapub.org The specific substitution pattern on the imidazole ring is also crucial. For instance, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thiones, the presence of a free SH group at the C2 position was found to be essential for 15-lipoxygenase inhibition, suggesting a potential chelation mechanism with the enzyme's iron core. consensus.app
The phenylthio moiety also plays a significant role in target binding. The phenyl group can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket of a protein. The nature and position of substituents on the phenyl ring can dramatically influence binding affinity and selectivity.
The methylthio linker provides flexibility, allowing the imidazole and phenyl moieties to adopt an optimal orientation for interaction with the biological target. The sulfur atom itself can participate in interactions, and its oxidation state (e.g., sulfoxide (B87167) or sulfone) can alter the compound's polarity and hydrogen bonding capacity, thereby affecting its biological activity.
Impact of Substituent Modifications on Pharmacological Activity and Efficacy
Systematic modification of the this compound scaffold is a common strategy to optimize pharmacological activity and efficacy. Changes to the substituents on both the imidazole and phenyl rings can have profound effects.
In studies on related imidazole derivatives, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity. nih.gov For example, in a series of imidazole-coumarin conjugates, substituents such as chloro, fluoro, and bromo on the coumarin (B35378) ring (a surrogate for the phenyl ring in this context) led to increased potency against the hepatitis C virus. nih.gov
Conversely, the nature of the substituent on the imidazole ring can also dictate the type and level of activity. For instance, N-alkylation of the imidazole ring can alter both pharmacological actions and pharmacokinetics. nih.gov In some cases, a free N-H group on the imidazole is essential for activity, as it can act as a hydrogen bond donor. nih.gov
The following table illustrates the impact of substitutions on the biological activity of related imidazole derivatives:
| Compound/Derivative | Substitution | Biological Activity | Key Finding | Reference |
| Imidazole-coumarin conjugates | Cl, F, Br on coumarin ring | Anti-HCV | Increased potency and selectivity. | nih.gov |
| 4,5-diaryl-1H-imidazole-2(3H)-thione | Methylation of SH at C2 | 15-LOX inhibition | Dramatically decreased activity. | consensus.app |
| 2-(substituted phenyl)-1H-imidazole | Electron-withdrawing groups | Antibacterial | Necessary for antimicrobial activity. | nih.gov |
| 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles | 4-chlorophenyl | Aromatase inhibition | Potent inhibition (IC50 = 15.3 nM). | nih.gov |
Conformational Analysis and Bioactive Conformations of Imidazole Scaffolds
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of imidazole derivatives helps to identify the low-energy, bioactive conformations that are responsible for interacting with a biological target.
For flexible molecules like this compound, multiple conformations may exist in solution. Computational methods, such as molecular mechanics (MM) and semi-empirical methods (e.g., AM1), are often employed to explore the potential energy surface and identify stable conformers. nih.gov
Studies on related imidazole ligands have shown that they can adopt various shapes, from extended to helical. nih.gov The presence of multiple rotatable bonds, such as those in the methylthio linker, allows for considerable conformational freedom. Low-energy barriers between conformers suggest that the molecule can readily adapt its shape to fit into a binding site. nih.gov
An interesting conformational feature of some imidazole derivatives is the potential for intramolecular hydrogen bonding. For example, in N-acylhydrazone derivatives of imidazole, an S-cis-like conformation was found to be more stable due to an intramolecular hydrogen bond between the N-acylhydrazone moiety and a nitrogen atom of the imidazole ring. sapub.org This type of interaction can pre-organize the molecule into a bioactive conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.
In the context of imidazole derivatives, 3D-QSAR models have been developed to understand the SAR mechanisms. These models analyze the influence of various molecular fields (e.g., steric, electrostatic) on biological activity. For a series of imidazole derivatives targeting breast cancer cells, a 3D-QSAR model was developed that showed a good correlation between predicted and actual activity, with a regression coefficient (r²) of 0.81.
The descriptors used in QSAR models can be varied and include physicochemical parameters such as density, surface tension, and partition coefficient (LogP). elsevierpure.com For a series of imidazole derivatives acting as ORL1 receptor antagonists, a QSAR study found that the inhibitory activity was significantly correlated with these parameters. elsevierpure.com
The general workflow for a QSAR study on this compound derivatives would involve:
Data Set Preparation: A series of derivatives with known biological activities would be selected.
Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using techniques like cross-validation and external test sets.
The following table summarizes some QSAR studies on imidazole derivatives:
| Compound Series | Target/Activity | Model Type | Key Descriptors/Findings | Reference |
| Imidazole derivatives | MCF-7 cell line inhibition | 3D-QSAR | Field points (coefficient and variance) governing anticancer activity. | |
| Imidazole derivatives | ORL1 receptor antagonists | QSAR | Density, surface tension, LogP, Balaban index. | elsevierpure.com |
| 15-LOX inhibitors | Enzyme inhibition | QSAR | MNA and QNA descriptors, topological length, volume, lipophilicity. | researchgate.net |
Biological Activity Profiling and Mechanistic Elucidation of 5 Phenylthio Methyl 1h Imidazole Analogs
Antimicrobial Research Applications
The quest for novel antimicrobial agents is a continuous endeavor in the face of rising drug resistance. Imidazole-based compounds, particularly those incorporating a thioether linkage, have emerged as a promising class of molecules in this area.
Mechanisms of Antibacterial Activity Against Bacterial Strains
Research into imidazole (B134444) derivatives has revealed their potential as antibacterial agents. While specific studies on 5-((phenylthio)methyl)-1H-imidazole are limited, investigations into structurally related compounds provide valuable insights. For instance, derivatives of 4,5-diphenyl-1H-imidazole containing a thioether linkage have been synthesized and evaluated for their antibacterial properties. scirp.org The mechanism of action for many imidazole-containing antibacterials is believed to involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The lipophilic nature of the phenyl and thioether groups can facilitate the passage of the molecule across the bacterial cell wall.
Some nitroimidazole derivatives have shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. nih.gov The proposed mechanism for nitroimidazoles involves the reduction of the nitro group within the bacterial cell to form reactive nitroso intermediates, which can then damage DNA and other critical macromolecules, leading to cell death. While this compound itself is not a nitroimidazole, these findings highlight the versatility of the imidazole scaffold in designing new antibacterial agents.
Antifungal and Antimycobacterial Efficacy Studies
The imidazole core is a well-established pharmacophore in antifungal drug discovery, with several marketed drugs belonging to this class (e.g., clotrimazole, miconazole). These agents typically exert their antifungal effects by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. Studies on various 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines have demonstrated moderate to potent in vitro activity against a wide range of dermatophytes, yeasts, and systemic fungi. nih.gov
In the realm of antimycobacterial research, imidazo[1,5-a]quinolines and their metal complexes have been investigated for their activity against Mycobacterium tuberculosis. nih.gov Some of these compounds exhibited specific inhibitory effects against M. tuberculosis. The complexation of these imidazole derivatives with metals like zinc has, in some cases, potentiated their antimycobacterial activity while reducing cytotoxicity. nih.gov This suggests that the coordination properties of the imidazole ring can be exploited to enhance therapeutic efficacy.
Antiprotozoal Research Modalities
Protozoal infections, such as leishmaniasis, malaria, and amoebiasis, continue to pose a significant global health burden. The development of novel antiprotozoal agents is a critical research focus, and imidazole derivatives have shown considerable promise.
Anti-leishmanial and Antimalarial Activity Pathways
The imidazole scaffold is being explored for its anti-leishmanial potential. Fused imidazole-based systems, such as imidazo[1,2-a]pyridines, have demonstrated promising activity against Leishmania species. nih.gov Furthermore, thiourea-based derivatives, which contain a sulfur atom, have also been designed and screened for their anti-leishmanial effects, with some compounds showing significant in vitro potency against various Leishmania promastigotes. nih.govumn.edu The mechanism of action for some of these compounds is believed to involve the inhibition of key parasitic enzymes. Nitroimidazole derivatives have also exhibited inhibitory activity against L. major promastigotes. mdpi.com
In the fight against malaria, imidazolopiperazines have emerged as a promising new class of antimalarial agents. nih.gov These compounds are effective against the symptomatic asexual blood stages of Plasmodium and can also prevent transmission and block infection in animal models. Their mode of action appears to be distinct from standard antimalarials, involving the inhibition of the parasite's intracellular secretory pathway. nih.gov Additionally, quinoline-based 5-nitroimidazole derivatives have been investigated as a strategy to combat resistant malaria strains. mdpi.com
Investigations into Anti-amoebic and Antihelmintic Effects
Sulfur-containing imidazole derivatives have been identified as potential leads for the development of new drugs against amoebiasis, a disease caused by Entamoeba histolytica. nih.gov The incorporation of sulfur can enhance the lipophilicity of the molecule, potentially improving its pharmacological properties. ontosight.ai Studies on imidazothiazole derivatives have revealed their ability to significantly inhibit Acanthamoeba castellanii trophozoites, block encystation and excystation processes, and reduce amoeba-mediated host cell death with minimal cytotoxicity to host cells. hw.ac.uk Furthermore, nitroimidazole-indole conjugates have shown strong inhibitory activities against E. histolytica O-acetyl-serine sulfohydrolase (EhOASS), a key enzyme in the parasite's sulfur metabolism. jscimedcentral.com
Regarding antihelmintic effects, piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids, which share the thioether linkage with the target compound, have demonstrated significant activity against Trichinella spiralis in vitro. nih.gov Some of these compounds were even more active than the reference drug albendazole.
Antiviral Research Investigations
The broad biological activity of imidazole derivatives extends to the antiviral domain. A variety of imidazole analogs have been designed and evaluated for their ability to combat different viral infections. nih.gov For instance, some imidazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov
More specifically, research into 1H-benzo[d]imidazole-5-carboxamide derivatives has shown their potential as inhibitors of Yellow Fever Virus (YFV) and Zika Virus (ZIKV) replication. researchgate.net These findings suggest that the benzimidazole (B57391) scaffold, a close relative of imidazole, can serve as a template for the development of novel anti-flavivirus agents. The mechanism of action for these compounds may involve the inhibition of viral enzymes essential for replication, such as the polymerase.
Inhibition of Viral Replication Pathways
Imidazole derivatives have been identified as a promising class of antiviral agents, with research highlighting their potential to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and Dengue virus.
A series of imidazole thioacetanilide (B1681303) derivatives has demonstrated potent anti-HIV-1 activity. nih.gov Notably, compounds 29b and 29e exhibited significant inhibition of HIV-1, with EC50 values of 0.20 µM and 0.18 µM, respectively. nih.gov These values are comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine (B1678648) and delavirdine. nih.gov Further research into imidazole-amide conjugates has yielded compounds with exceptional antiviral potency against both wild-type HIV-1 and the resilient Y188L-mutated virus, with one compound showing an EC50 value of less than 1 nM. nih.gov
The antiviral activity of imidazoles extends beyond HIV. A copper complex of 2,4,5-triphenyl-1H-imidazole, [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2 , has been shown to inhibit the replication of Dengue virus type 2 (DENV-2) in Vero cells with an IC50 value of 98.62 µg/mL. nih.gov Additionally, a study on substituted (phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones identified compounds 16 and 19 as potential lead compounds for the development of novel antiviral agents based on their activity against a panel of viral strains. nih.gov
However, not all imidazole-containing compounds show strong antiviral effects. For instance, five imidazole alkaloids extracted from the marine sponge Pericharax heteroraphis were tested against the H1N1 influenza A virus. Only one of these, leucettamine C , displayed weak inhibitory activity, with an inhibition rate of 33%, which was significantly lower than the 65% inhibition rate of the control drug, ribavirin. nih.gov
| Compound/Derivative | Virus | Activity | Reference |
| Imidazole thioacetanilide derivative 29b | HIV-1 | EC50 = 0.20 µM | nih.gov |
| Imidazole thioacetanilide derivative 29e | HIV-1 | EC50 = 0.18 µM | nih.gov |
| Imidazole-amide conjugate 26 | HIV-1 (including Y188L mutant) | EC50 < 1 nM | nih.gov |
| [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2 | DENV-2 | IC50 = 98.62 µg/mL | nih.gov |
| Substituted (phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone 16 | Viral panel | Lead compound for antiviral development | nih.gov |
| Substituted (phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone 19 | Viral panel | Lead compound for antiviral development | nih.gov |
| Leucettamine C | H1N1 Influenza A | 33% inhibition rate | nih.gov |
Enzyme Inhibition Studies and Target Validation
The imidazole scaffold is a key feature in numerous enzyme inhibitors, targeting a wide array of enzymes implicated in various diseases.
While direct studies on this compound and acetylcholinesterase are not prevalent, the broader class of imidazole derivatives has been extensively investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net The therapeutic strategy often involves a multi-target approach, where compounds are designed to modulate various factors contributing to the disease pathology. researchgate.net For instance, imidazole derivatives have been developed as multi-target-directed ligands for Alzheimer's disease, with some showing the ability to inhibit self-mediated and metal-induced Aβ aggregation. researchgate.net In a mouse model of Alzheimer's disease (5xFAD), oral administration of LSL33 (2-(benzo[b]thiophen-2-yl)-1H-imidazole) at 2 mg/kg for four weeks was found to improve cognitive impairment and synaptic plasticity, as well as reduce markers of neuroinflammation. nih.gov This highlights the potential of imidazole-containing compounds in modulating the complex pathways of neurodegeneration. nih.gov
Human glutaminyl cyclase (hQC) is a zinc-dependent enzyme that plays a role in the formation of neurotoxic pyroglutamate-modified β-amyloid (pE-Aβ) peptides, a key event in the initiation of Alzheimer's disease. acs.orgnih.gov Consequently, hQC has emerged as a significant therapeutic target, and imidazole derivatives have been identified as potent inhibitors. acs.orgnih.govnih.gov
The inhibitory mechanism of these compounds often involves the unprotonated nitrogen of the imidazole ring binding to the zinc ion in the active site of hQC. nih.gov A study of diphenyl conjugated imidazole derivatives (DPCIs) revealed that these compounds exhibit strong inhibitory activity against hQC. acs.orgnih.gov One particular DPCI, compound 28 , was shown to dramatically reduce the generation of pE-Aβs in both cultured cells and in vivo, leading to improved behavior in a mouse model of Alzheimer's disease. acs.orgnih.gov
Another study identified 5,6-dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine (1_2) as a potential drug for Alzheimer's treatment due to its ability to inhibit hQC. nih.gov The development of imidazole-based hQC inhibitors has progressed from simple imidazole derivatives to more complex structures like imidazol-1-yl-alkyl thioureas and imidazole-propyl-thioamides, leading to a significant increase in inhibitory potency. nih.gov
| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |
| Diphenyl conjugated imidazole derivatives (DPCIs) | Human Glutaminyl Cyclase (hQC) | Potent inhibitors, reduce pE-Aβ formation. | acs.orgnih.gov |
| 5,6-dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine (1_2) | Human Glutaminyl Cyclase (hQC) | Identified as a potential drug for Alzheimer's disease. | nih.gov |
| Imidazol-1-yl-alkyl thioureas | Human Glutaminyl Cyclase (hQC) | Lead scaffold for potent inhibitors. | nih.gov |
| Imidazole-propyl-thioamides | Human Glutaminyl Cyclase (hQC) | New class of potent inhibitors. | nih.gov |
| Imidazole and its derivatives | Human Glutaminyl Cyclase (hQC) | Competitive inhibitors, binding via unprotonated nitrogen. | nih.gov |
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. Imidazole-based compounds have been developed as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
In the context of VEGFR-2 inhibition, a series of 2-((1-(4-(1H-imidazol-1-yl)phenyl)ethylidene)hydrazineylidene)-3-ethyl-4-(substitutephenyl)-2,3-dihydrothiazole derivatives was synthesized. nih.gov Among these, compound 4h (2-((1-(4-(1H-imidazol-1-yl)phenyl)ethylidene)hydrazineylidene)-4-([1,1'-biphenyl]-4-yl)-3-ethyl-2,3-dihydrothiazole) and compound 4k showed notable activity with IC50 values of 4.566 µM and 4.537 µM, respectively. nih.gov The bulky biphenyl (B1667301) group in compound 4h is thought to facilitate its positioning within the enzyme's active site. nih.gov Another study on trisubstituted imidazolinones identified compound 3j as a potent VEGFR-2 inhibitor with an IC50 of 0.07 µM, which is comparable to the established inhibitor Sorafenib (IC50 = 0.06 µM). acs.org
Regarding EGFR inhibition, computationally designed imidazole-based inhibitors have shown promise. nih.gov Compounds 2c and 2d were found to inhibit EGFR with IC50 values of 617.33 nM and 710 nM, respectively. nih.gov Further optimization led to compound 3c , which exhibited a significantly improved EGFR inhibitory activity with an IC50 of 236.38 nM, comparable to the standard drug erlotinib (B232) (IC50 = 239.91 nM). nih.gov
| Compound/Derivative | Target Kinase | IC50 Value | Reference |
| Compound 4h (imidazole-2,3-dihydrothiazole derivative) | VEGFR-2 | 4.566 µM | nih.gov |
| Compound 4k (imidazole-2,3-dihydrothiazole derivative) | VEGFR-2 | 4.537 µM | nih.gov |
| Compound 3j (trisubstituted imidazolinone) | VEGFR-2 | 0.07 µM | acs.org |
| Compound 2c (imidazole-based inhibitor) | EGFR | 617.33 nM | nih.gov |
| Compound 2d (imidazole-based inhibitor) | EGFR | 710 nM | nih.gov |
| Compound 3c (imidazole-based inhibitor) | EGFR | 236.38 nM | nih.gov |
The inhibitory activity of imidazole derivatives extends to a variety of other enzymes.
β-Glucosidase: Imidazole derivatives are among the most potent inhibitors of sweet almond β-glucosidase. nih.gov4-Phenylimidazole is a particularly potent reversible inhibitor with a pH-independent Ki of 0.8 µM. nih.gov The binding affinity of imidazole derivatives to β-glucosidase tends to increase with their basicity. nih.gov Further studies on 4-(ω-phenylalkyl)imidazoles revealed that 4-(3'-phenylpropyl)imidazole is an exceptionally potent inhibitor with a Ki value of 0.07 µM. nih.gov
Chorismate Synthase: This enzyme, found in the shikimate pathway of prokaryotes, fungi, and plants, is a target for the development of antibiotics and fungicides. elsevierpure.com A compound identified through virtual screening, CP1 , was found to bind to chorismate synthase from Paracoccidioides brasiliensis with a dissociation constant of 64 µM and inhibit its activity with an IC50 of 47 µM. nih.gov
Acyl-CoA:cholesterol O-acyltransferase (ACAT): This enzyme is a target for the treatment of atherosclerosis. It has been discovered that the 4,5-diphenyl-1H-imidazole moiety acts as a pharmacophore for the inhibition of rat microsomal ACAT. nih.gov
| Enzyme Target | Inhibitor/Derivative Class | Key Findings | Reference |
| β-Glucosidase | 4-Phenylimidazole | Potent reversible inhibitor (Ki = 0.8 µM). | nih.gov |
| β-Glucosidase | 4-(3'-phenylpropyl)imidazole | Exceptionally potent inhibitor (Ki = 0.07 µM). | nih.gov |
| Chorismate Synthase | CP1 | Inhibits with an IC50 of 47 µM. | nih.gov |
| ACAT | 4,5-diphenyl-1H-imidazole derivatives | This moiety is a pharmacophore for ACAT inhibition. | nih.gov |
Anti-Inflammatory Research Approaches and Signaling Pathway Modulation
Imidazole-containing compounds have demonstrated significant anti-inflammatory properties. A series of 5-phenyl-3H-imidazo[4,5-c] acs.orgacs.orgnaphthyridin-4(5H)-ones has been identified as a new class of nonsteroidal anti-inflammatory agents. nih.gov The anti-inflammatory activity of these compounds is greatly influenced by the position and nature of substituents on the imidazole ring, with 3-alkyl or 3-benzyl substitutions resulting in potent activity. nih.gov One of the most potent compounds in this series, 3-benzyl-5-phenyl-3H-imidazo[4,5-c] acs.orgacs.orgnaphthyridin-4(5H)-one (22) , exhibited strong oral anti-inflammatory activity in various rat paw edema models. nih.gov Interestingly, this compound did not inhibit cyclooxygenase (CO) or 5-lipoxygenase (5-LO) enzymes, suggesting a different mechanism of action, possibly through the induction of glucocorticoid release. nih.gov
Another study investigated a series of 5-substituted phenyl-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amines for their anti-inflammatory activity using a COX inhibition assay. The compounds showed dose-dependent activity, and those with better in vitro results were further tested in an in vivo carrageenan-induced rat paw edema model. researchgate.net
| Compound/Derivative Class | Key Findings | Proposed Mechanism | Reference |
| 5-phenyl-3H-imidazo[4,5-c] acs.orgacs.orgnaphthyridin-4(5H)-ones | Potent anti-inflammatory activity. | Does not inhibit COX or 5-LO; may induce glucocorticoid release. | nih.gov |
| 5-substituted phenyl-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amines | Dose-dependent COX inhibition. | Inhibition of cyclooxygenase enzymes. | researchgate.net |
Anticonvulsant Research Methodologies and Neurophysiological Effects
The search for novel antiepileptic drugs has led to the investigation of various (arylalkyl)imidazole derivatives. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides insight into the potential anticonvulsant profile of this class. Methodologies for evaluating anticonvulsant activity typically involve preclinical screening in animal models.
Standard models used to assess potential anticonvulsant agents include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. mdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. A compound's efficacy in these tests helps to profile its spectrum of anticonvulsant activity. For instance, some pyrrolidine-2,5-dione-acetamide derivatives have demonstrated broad-spectrum activity in MES, scPTZ, and the 6 Hz seizure models. mdpi.com
The neurophysiological effects of imidazole-based anticonvulsants are believed to be linked to their interaction with neuronal ion channels. For example, the anticonvulsant activity of some agents is thought to stem from their ability to modulate voltage-sensitive sodium and calcium channels. mdpi.com The arylalkyl imidazole, denzimol, has been studied for its relationship between brain concentration and anticonvulsant effect against MES-induced seizures in mice. nih.gov Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic relationship, which indicates that the drug's concentration in the brain is directly correlated with its protective effect. nih.gov However, the propensity of some (arylalkyl)imidazole anticonvulsants to interact with cytochrome P-450 enzymes may impact their clinical utility due to potential drug-drug interactions. nih.gov
Antiproliferative and Antitumor Activity Investigations
Research into the anticancer potential of imidazole analogs has yielded promising results. A notable class of compounds, closely related to the subject of this article, are the 2-((phenylthio)methyl)-1H-benzo[d]imidazole derivatives. These compounds have been synthesized and evaluated for their antitumor activities against various human cancer cell lines.
A study on a series of acetylhydrazone derivatives containing the 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moiety demonstrated significant cytotoxic activity. nih.govdrugbank.com The antiproliferative effects were determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity. Two compounds in particular, N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthio)methyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide (5a) and N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide (5d), showed excellent inhibitory activity against the tested cancer cells, with IC₅₀ values ranging from 4 to 17 μM. nih.govdrugbank.com These values are comparable to established anticancer drugs like 5-fluorouracil (B62378) and SU11248. nih.gov Other benzimidazole derivatives have also shown potent antiproliferative effects against lung adenocarcinoma A549 cells. frontierspartnerships.org
| Compound | A549 | HCT116 | HepG2 | PC-9 | A375 |
| 5a | 12±1.8 | 4±0.5 | 17±2.1 | 15±1.5 | 13±1.1 |
| 5d | 15±1.6 | 13±1.2 | 11±1.3 | 14±1.9 | 16±1.5 |
| IC₅₀ values are presented in μM. Data sourced from Liu et al., 2012. nih.govdrugbank.com |
Mechanisms of Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
The cytotoxic effects of these imidazole analogs are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical pathway for eliminating cancerous cells and is a primary target for many anticancer therapies. Investigations into new benzimidazole derivatives have shown that they can promote apoptotic cell death in cancer cells. nih.gov
The mechanism of apoptosis induction by these compounds can involve the activation of caspases, a family of protease enzymes that are central to the apoptotic process. nih.gov For example, screening of certain benzimidazole derivatives has demonstrated caspase-dependent apoptosis in A549 cells. nih.gov Furthermore, studies on other benzimidazole derivatives have revealed an increase in the expression of the pro-apoptotic protein Bax. nih.gov An elevated Bax expression is an indicator of the intrinsic apoptotic pathway being activated, leading to tumor cell death. nih.gov DAPI staining of cancer cells treated with synthetic benzimidazole derivatives has visually confirmed apoptotic cell death. nih.gov This suggests that these compounds effectively trigger the cellular machinery required for self-destruction in cancer cells while showing no significant inhibitory action against non-cancerous cell lines. nih.gov
Inhibition of Tubulin Polymerization and DNA Damage Research
Beyond the induction of apoptosis, imidazole derivatives have been found to interfere with other fundamental cellular processes in cancer cells, including microtubule dynamics and DNA integrity.
One significant mechanism of action for some imidazole-based compounds is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. An imidazole derivative, 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2), has been shown to directly interact with tubulin, leading to a dose-dependent inhibition of its polymerization and the depolymerization of pre-formed microtubules. nih.gov This disruption of microtubule structure was confirmed by immunocytochemistry and Western blot analysis, which showed a higher proportion of unpolymerized tubulin in treated cells. nih.gov This mechanism is shared by other fused imidazopyrazine-based tubulin polymerization inhibitors. nih.gov
In addition to targeting the cytoskeleton, some imidazole derivatives have been investigated for their ability to cause DNA damage. DNA is a primary target for many chemotherapeutic agents. Some imidazole derivatives have been shown to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.gov Certain imidazole-2-thiones linked to acenaphtylenone have demonstrated the ability to induce potent damage in calf thymus DNA (ctDNA). nih.gov The mechanism of DNA damage can also involve the generation of reactive oxygen species that lead to modifications of DNA bases, such as the opening of the imidazole ring in purines. nih.gov
Computational Chemistry and Molecular Modeling in 5 Phenylthio Methyl 1h Imidazole Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Although specific DFT studies on 5-((phenylthio)methyl)-1H-imidazole are not found, research on other imidazole (B134444) derivatives provides a framework for how such an analysis would be conducted. nih.govorientjchem.org
An analysis of the electronic structure of this compound would involve calculating the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
For related imidazole derivatives, DFT calculations have been used to determine these properties, providing insights into their potential as reactants in chemical synthesis or as pharmacologically active agents. nih.govorientjchem.org A similar study on this compound would elucidate regions of the molecule susceptible to electrophilic or nucleophilic attack, guiding synthetic efforts and the design of new derivatives.
The flexibility of the thioether linkage and the rotational freedom around the bonds connecting the phenyl and imidazole rings mean that this compound can exist in multiple conformations. DFT calculations can be employed to determine the relative energies of these different spatial arrangements. By performing a potential energy surface scan, researchers can identify the most stable, low-energy conformers. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a significant role in molecular recognition.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting how a potential drug molecule (the ligand) might bind to a protein target.
While no specific molecular docking studies targeting this compound are reported, the imidazole scaffold is a common feature in many biologically active molecules that have been the subject of such investigations. nih.govresearchgate.netnih.gov A predictive binding mode analysis for this compound would involve docking it into the active site of a relevant protein target. The results would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. This would provide initial hypotheses about the compound's potential biological activity.
By analyzing the predicted binding poses, researchers can elucidate the key molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, studies on other imidazole-containing compounds have detailed their interactions with protein residues, providing a basis for understanding their mechanism of action. researchgate.netmdpi.com A similar analysis for this compound would identify the crucial structural features responsible for its potential biological effects, guiding the design of more potent and selective analogs.
Molecular Dynamics Simulations for Dynamic Interaction Analysis and System Stability
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This technique can be used to assess the stability of a predicted ligand-protein complex from molecular docking and to analyze its dynamic behavior.
An MD simulation of this compound bound to a protein target would reveal how the system evolves over a period of nanoseconds or longer. mdpi.com This would allow for the assessment of the stability of the binding pose and the persistence of key intermolecular interactions. Such simulations can provide a more realistic picture of the binding event than static docking poses, accounting for the flexibility of both the ligand and the protein. This approach has been used to confirm the stability of complexes involving other imidazole derivatives. mdpi.com
Cheminformatics and Virtual Screening for Novel Analog Discovery and Lead Optimization
In the quest for novel therapeutic agents, computational chemistry and molecular modeling have become indispensable tools. For a scaffold such as this compound, these techniques offer a rapid and cost-effective approach to explore its potential, discover novel analogs, and optimize lead compounds. This is primarily achieved through the integrated application of cheminformatics and virtual screening.
Cheminformatics serves as the foundational data-driven component, managing, analyzing, and manipulating the chemical information of this compound and its derivatives. neovarsity.org It allows for the creation of large virtual libraries of related compounds by systematically modifying the core structure. For instance, substitutions can be explored on the phenyl ring, the imidazole ring, or by altering the thioether linkage. These virtual libraries can then be subjected to computational filters to assess their drug-likeness based on various physicochemical parameters.
Virtual screening, a key computational technique in drug discovery, involves the screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.
In a ligand-based approach, a known active molecule is used as a template to search for other compounds with similar properties. If a biological activity for this compound was established, its 2D or 3D structural features could be used to generate a pharmacophore model. This model, representing the key electronic and steric features necessary for activity, would then be used to screen virtual databases for new compounds that fit the model. mdpi.comresearchgate.net
Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target (e.g., an enzyme or receptor). wikipedia.org Molecular docking, a prominent structure-based method, would be employed to predict the binding orientation and affinity of this compound and its analogs within the target's active site. jchr.orgresearchgate.net This provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. frontiersin.org
The process of lead optimization involves refining the properties of a promising hit compound to enhance its efficacy, selectivity, and pharmacokinetic profile. nih.gov Computational methods play a crucial role in this phase. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound analogs with their biological activity. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to evaluate the drug-like properties of the designed analogs at an early stage, helping to identify and mitigate potential liabilities. nih.govnih.gov
The following data tables illustrate the type of information that would be generated during a computational study focused on the discovery and optimization of analogs of this compound.
Table 1: Virtual Screening of this compound Analogs
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| PTM-H (Parent) | None | -7.5 | 150 |
| PTM-Cl | 4-chloro substitution on phenyl ring | -8.2 | 75 |
| PTM-F | 4-fluoro substitution on phenyl ring | -8.0 | 90 |
| PTM-CH3 | 4-methyl substitution on phenyl ring | -7.8 | 110 |
| PTM-NO2 | 4-nitro substitution on phenyl ring | -8.5 | 50 |
| IM-CH3 | N-methyl substitution on imidazole | -7.2 | 200 |
Table 2: In Silico ADMET Prediction for Lead Optimization of this compound Analogs
| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition | Predicted LD50 (rat, mg/kg) |
| PTM-H (Parent) | High | High | Moderate | 1500 |
| PTM-Cl | High | Medium | Low | 1200 |
| PTM-F | High | Medium | Low | 1350 |
| PTM-CH3 | High | High | Moderate | 1800 |
| PTM-NO2 | Moderate | Low | High | 800 |
| IM-CH3 | High | High | Moderate | 1600 |
Through the iterative cycle of virtual design, computational screening, and property prediction, cheminformatics and virtual screening significantly accelerate the identification of potent and safe drug candidates derived from the this compound scaffold. neovarsity.org
Future Research Directions and Translational Perspectives
Design of Next-Generation Imidazole (B134444) Derivatives with Enhanced Specificity
The design of new imidazole derivatives aims to improve their affinity and selectivity for specific biological targets, thereby enhancing therapeutic efficacy. This is often achieved through strategic structural modifications and the application of hybrid pharmacophore approaches.
A key strategy involves the molecular coupling of the imidazole core with other pharmacologically active moieties. For instance, researchers have successfully created hybrids of thioimidazole derivatives with the 1,2,3-triazole core. nih.gov This approach aims to create molecules that can interact with biological targets more effectively through synergistic effects. nih.gov Another example is the synthesis of acetylhydrazone derivatives containing a 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moiety, which have shown promising antitumor activities. nih.gov These studies underscore the principle that modifying the core structure, such as by introducing flexible linkers or additional heterocyclic systems, can significantly enhance biological activity. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this design process. nih.govnih.gov By systematically altering different parts of the molecule and evaluating the resulting biological activity, chemists can identify the structural features crucial for potent and selective inhibition. For example, in the development of 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-HSD10 for Alzheimer's disease, extensive SAR studies were conducted to optimize the substituents on the imidazole and phenyl rings for maximum efficacy. nih.gov
| Design Strategy | Example Modification | Therapeutic Goal | Reference |
|---|---|---|---|
| Hybrid Pharmacophore Approach | Coupling of a thioimidazole derivative with a 1,2,3-triazole core via a thiomethylene linker. | Enhanced binding opportunities and synergistic effects for anticancer activity. | nih.gov |
| Structural Modification | Synthesis of acetylhydrazone derivatives from 2-(phenylthiomethyl)-1H-benzo[d]-imidazole. | Development of potent antitumor agents. | nih.gov |
| Systematic SAR Studies | Variations on the 2-phenyl-1H-benzo[d]imidazole scaffold. | Optimization of inhibitors for 17β-HSD10 in Alzheimer's disease treatment. | nih.gov |
| Bioisosteric Replacement | Replacement of a benzothiazole (B30560) ring with a 4-phenylthiazole (B157171) moiety. | Creation of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). | nih.gov |
Exploration of Novel Biological Targets for Therapeutic Intervention
The versatility of the imidazole scaffold allows it to interact with a diverse range of biomolecules, making it a valuable starting point for discovering drugs against new biological targets. mdpi.comresearchgate.net While research on 5-((phenylthio)methyl)-1H-imidazole is specific, the broader class of imidazole derivatives has been investigated against a multitude of targets across various diseases.
In oncology, imidazole derivatives have been shown to modulate targets such as microtubules, various kinases (including EGFR tyrosine kinases), and histone deacetylases. mdpi.com The structural similarity of imidazoles to histidine allows them to interact with critical protein molecules, influencing their function. mdpi.com This has led to the investigation of imidazoles as potential inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com
Recent research has also identified novel targets in metabolic and neurodegenerative diseases. For example, certain 1-benzyl-1H-imidazole-5-carboxamide derivatives have been developed as potent agonists for TGR5, a promising target for treating diabetes and obesity. nih.gov In the context of Alzheimer's disease, 2-phenyl-1H-benzo[d]imidazole derivatives are being designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the disease's pathology. nih.govrsc.org Other identified targets include xanthine (B1682287) oxidase for gout nih.gov and the blood coagulation enzyme Factor XIa for thrombosis. nih.gov
| Therapeutic Area | Potential Biological Target | Example Imidazole Derivative Class | Reference |
|---|---|---|---|
| Oncology | Microtubules, Kinases, Histone Deacetylases (HDACs) | Fused imidazole derivatives | mdpi.com |
| Infectious Disease (COVID-19) | SARS-CoV-2 Main Protease (Mpro) | Thiophenyl–imidazoles | mdpi.com |
| Metabolic Disease (Diabetes) | Takeda G-protein-coupled receptor 5 (TGR5) | 1-benzyl-1H-imidazole-5-carboxamide derivatives | nih.gov |
| Neurodegenerative Disease (Alzheimer's) | 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) | 2-phenyl-1H-benzo[d]imidazole derivatives | nih.govrsc.org |
| Inflammatory Disease (Gout) | Xanthine Oxidase | 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | nih.gov |
| Cardiovascular Disease (Thrombosis) | Factor XIa (FXIa) | 2-phenyl-1H-imidazole-5-carboxamide derivatives | nih.gov |
Advanced Synthetic Methodologies for Scalability and Sustainability
The translation of promising imidazole derivatives from the laboratory to clinical use requires synthetic methods that are not only efficient but also scalable and environmentally sustainable. Modern organic synthesis has seen the development of several advanced methodologies applicable to the imidazole core.
Multi-component reactions are particularly efficient, allowing for the construction of complex molecules like 1,2,4-trisubstituted 1H-imidazoles in a single step from simple precursors. organic-chemistry.org Metal-catalyzed cross-coupling reactions, often using copper catalysts, have also become a powerful tool for constructing the imidazole ring and its derivatives with high regioselectivity. organic-chemistry.orgrsc.org
In line with the principles of green chemistry, new sustainable methods are emerging. These include visible-light-mediated, metal-free reactions that proceed without harsh oxidants, and the use of ultrasonic irradiation, which can enhance reaction rates and improve yields while reducing the need for hazardous solvents. organic-chemistry.orgnih.gov Microwave-assisted synthesis, often performed under solvent-free conditions, provides another rapid and efficient route to substituted imidazoles. organic-chemistry.org These advanced methods are crucial for the sustainable production of imidazole-based pharmaceuticals.
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Multi-Component Reactions | One-pot synthesis involving three or more starting materials to form a complex product. | High atom economy, reduced waste, operational simplicity. | organic-chemistry.org |
| Metal-Catalyzed Synthesis | Use of catalysts (e.g., copper, ruthenium) to facilitate bond formation and control regioselectivity. | Good yields, diverse functional group tolerance. | organic-chemistry.orgrsc.org |
| Ultrasonic Irradiation (Sonochemistry) | Application of ultrasound to enhance chemical reactions. | Increased reaction rates, improved yields, green chemistry approach. | nih.gov |
| Visible-Light-Mediated Synthesis | Use of visible light and an organic dye catalyst for dehydrogenative N-insertion. | Metal-free, sustainable, convenient, operates without oxidants. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Employing microwave heating to accelerate reactions. | Rapid reaction times, often solvent-free, high efficiency. | organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Imidazole-Based Drug Discovery
| AI/ML Application | Function | Impact on Drug Discovery | Reference |
|---|---|---|---|
| Virtual Screening & QSAR | Predicts the biological activity of molecules based on their structure. | Accelerates identification of potent compounds from large libraries. | mdpi.comelsevier.comnih.gov |
| Generative AI (De Novo Design) | Creates novel molecular structures with desired properties. | Innovates beyond existing chemical scaffolds to find new drug candidates. | elsevier.com |
| ADME/Toxicity Prediction | Forecasts pharmacokinetic properties and potential toxicity of compounds. | Reduces late-stage failures by identifying unsuitable candidates early. | elsevier.comresearchgate.net |
| Synthesis Planning | Predicts optimal synthetic routes for target molecules. | Improves the efficiency of the chemical synthesis stage. | elsevier.com |
| Target Identification | Analyzes large biological datasets to identify and validate new drug targets. | Expands the range of diseases that can be treated with imidazole-based drugs. | bpasjournals.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
